2-Bromopropene
Overview
Description
2-Bromopropene is a useful research compound. Its molecular formula is C3H5Br and its molecular weight is 120.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87535. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinetics and Decomposition
- Gas-Phase Decomposition : 2-Bromopropene undergoes thermal gas-phase decomposition, forming propyne as a primary product. This process follows unimolecular pathways and has been studied for its kinetics and reaction mechanisms (Nisar & Awan, 2007).
- Secondary Decomposition : The photodissociation of this compound produces C3H5 radicals, which undergo secondary decomposition into C3H4+H. This process has been investigated to understand the energy dependence and rate of the decomposition (Fan, Pratt, & Miller, 2007).
Molecular Structure Analysis
- Microwave Spectrum Analysis : Studies on the microwave spectrum of this compound provide insights into its molecular structure, specifically the bromine quadrupole coupling and internal methyl rotation (Fliege & Dreizler, 1984).
Chemical Synthesis and Reactions
- Formation of Heterocycles : this compound reacts with various agents like hydrazine and hydroxylamine to produce pyridazine, oxazine, pyrrole, and pyrrolo[1,2-a]quinazoline derivatives. These reactions are valuable for synthesizing new heterocyclic compounds (El‐Din, 2003).
Applications in Organic Synthesis
- Reductive Alkylation of Epoxides : this compound is used in the synthesis of alkenes through the reductive alkylation of epoxides. This process highlights its role in forming C-C bonds in organic synthesis (Hodgson, Humphreys, & Fleming, 2008).
Mechanism of Action
Target of Action
2-Bromopropene, also known as Isopropenyl bromide, is a simple halogenoalkane . Its primary targets are hydroxide ions, which can be derived from bases like sodium hydroxide .
Mode of Action
The interaction between this compound and its targets involves an elimination reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine . This leads to a rearrangement of the electrons, expelling the bromine as a bromide ion .
Biochemical Pathways
The elimination reaction involving this compound and hydroxide ions results in the formation of propene . This reaction is part of the broader class of elimination reactions, which play a crucial role in organic chemistry.
Result of Action
The result of the action of this compound is the formation of propene . Propene, also known as propylene, is a colorless gas that is important in the petrochemical industry as a building block for the production of various chemicals.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base is necessary for the elimination reaction to occur . Additionally, the reaction is typically carried out under reflux conditions to prevent the loss of volatile substances .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Bromopropene plays a significant role in biochemical reactions, particularly in the formation of alkenes through elimination reactions. It interacts with enzymes such as dehydrohalogenases, which facilitate the removal of hydrogen halides from organic compounds. The interaction between this compound and dehydrohalogenases results in the formation of propene, a key intermediate in various metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways and alterations in the expression of genes involved in detoxification processes. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain dehydrogenases by modifying their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and heat. Long-term studies have shown that this compound can cause persistent alterations in cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and transient changes in gene expression. At high doses, this compound can induce significant toxicity, including apoptosis and necrosis in various tissues. Studies have shown that high doses of this compound can lead to reproductive toxicity and developmental defects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to propene. This conversion is facilitated by dehydrohalogenases, which remove the bromine atom from this compound. The resulting propene can then enter various metabolic pathways, including those involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
This compound is primarily localized in the cytoplasm and endoplasmic reticulum of cells. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific subcellular compartments. For example, the presence of specific sorting signals can enhance the localization of this compound to the endoplasmic reticulum, where it can interact with metabolic enzymes .
Properties
IUPAC Name |
2-bromoprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRPWPDDRGGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060325 | |
Record name | 1-Propene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060325 | |
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Molecular Weight |
120.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 2-Bromo-1-propene | |
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CAS No. |
557-93-7 | |
Record name | 2-Bromopropene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromopropene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557937 | |
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Record name | 2-BROMOPROPENE | |
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Record name | 1-Propene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Propene, 2-bromo- | |
Source | EPA DSSTox | |
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Record name | 2-bromopropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.352 | |
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Record name | 2-BROMOPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8GT7P5ZZS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-bromopropene?
A1: this compound has the molecular formula C3H5Br and a molecular weight of 120.98 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have investigated the vibrational spectra of eight isotopic species of this compound and determined the force constants. [] Additionally, studies have explored its microwave spectrum [] and photoelectron spectra. [] The infrared multiphoton-dissociation spectra of its molecular ion have also been obtained. []
Q3: How does this compound react with hypohalous acids?
A3: this compound reacts with hypohalous acids, such as hypochlorous acid, primarily forming bromoacetone and 2,3-dichloropropene. [, ] This reaction involves chlorine exchange, which is reduced by increasing silver ion concentration. []
Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions?
A4: Yes, palladium-catalyzed cross-coupling reactions of this compound with amines have been reported as a method for synthesizing enamines and imines. [] This reaction expands the applicability of palladium-catalyzed C-N bond-forming reactions. []
Q5: How does the presence of a copper(II) salt affect the photolysis of this compound?
A5: The presence of a copper(II) salt during the photolysis of this compound, and other vinyl halides, leads to a significant increase in the formation of ionic products. [] This is attributed to the copper(II) salt reacting with the vinyl radical, forming a vinylcopper intermediate that subsequently generates ionic species. []
Q6: How is this compound used in the synthesis of 2-methylenecyclopropanecarboxylic acid ethyl ester?
A6: this compound reacts with ethyl diazoacetate in a rhodium acetate-catalyzed cyclopropanation. Subsequent elimination with sodium hydride yields 2-methylenecyclopropanecarboxylic acid ethyl ester. [] This ester serves as a building block for various nucleoside analogs and the synthesis of (±)-hypoglycin A and synadenol enantiomers. []
Q7: Can this compound be utilized in the preparation of amino acids?
A7: Yes, this compound can be employed in a synthetic route to amino acids. One approach involves the copper-catalyzed allylation of a serine-derived organozinc reagent with this compound. [] This is followed by hydroboration and subsequent Suzuki coupling with various aromatic halides, ultimately yielding protected amino acids. []
Q8: How does this compound react in the gas phase with ammonia?
A8: The gas-phase reaction of the this compound radical cation with ammonia predominantly results in the substitution of the bromine atom by NH3. [] This occurs via an addition-elimination mechanism, which effectively competes with the exothermic deprotonation pathway. []
Q9: What computational studies have been performed on this compound?
A9: Theoretical studies have investigated the unimolecular decomposition of this compound. [] These studies typically involve high-level calculations to explore reaction pathways and energetics. Furthermore, ab initio calculations have been used to determine the thermochemistry of reactions involving this compound, including those with ammonia. []
Q10: What are the primary decomposition pathways of this compound?
A10: Photodissociation of this compound at 193 nm leads to four primary decomposition pathways: C-Br bond fission yielding the 2-nitro-2-propyl radical, HBr elimination yielding 2-nitropropene, C-N bond fission yielding the 2-bromo-2-propyl radical, and HONO elimination yielding this compound. [] The resulting 2-nitro-2-propyl radicals can further dissociate exothermically to NO and acetone. []
Q11: What is known about the thermal decomposition of this compound?
A11: Thermal decomposition studies of this compound in a single pulse shock tube reveal propyne and allene as the sole products across all experimental conditions. [] Kinetic studies using a static system showed that the decomposition is homogeneous and unimolecular, with propyne being the major product. []
Q12: What are some alternative reagents to this compound?
A12: Depending on the specific application, alternative reagents such as 2-chloropropene or allyl bromide might be considered. For instance, allyl bromide has been used in conjunction with a higher-order organocuprate to synthesize 2-methoxy-1,4-pentadiene, which can be further converted to a ketal intermediate in the synthesis of frontalin. []
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